![molecular formula C35H30N2O2 B3030666 (2R)-2-Phenyl-4-{(1S)-7'-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl}-2,5-dihydro-1,3-oxazole CAS No. 940880-69-3](/img/no-structure.png)

(2R)-2-Phenyl-4-{(1S)-7'-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl}-2,5-dihydro-1,3-oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

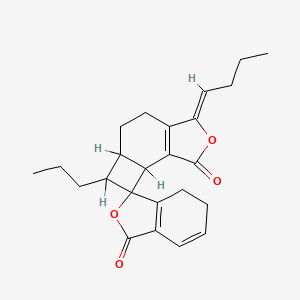

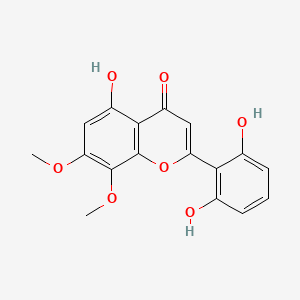

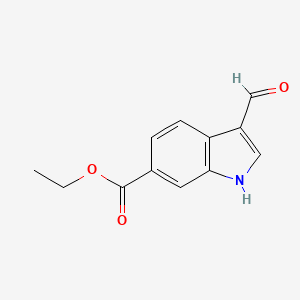

The compound "(2R)-2-Phenyl-4-{(1S)-7'-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl}-2,5-dihydro-1,3-oxazole" is a complex molecule that likely contains multiple chiral centers and spirocyclic structures, as indicated by the stereochemical descriptors and the spirobi[inden] nomenclature. The presence of oxazole rings suggests that it may have been synthesized using strategies similar to those described for other oxazole-containing compounds in the provided papers.

Synthesis Analysis

The synthesis of oxazole derivatives can involve various strategies. For instance, the synthesis of 2-phenyl-4,5-functionalized oxazoles has been achieved using a versatile template like 4-bis(methylthio)methylene-2-phenyloxazol-5-one, which allows for nucleophilic ring-opening followed by cyclization . Additionally, photocyclization of 2-aryloxazole derivatives has been used to create spirocyclic compounds with excellent diastereoselectivity . These methods could potentially be adapted for the synthesis of the compound , considering its oxazole and spirocyclic components.

Molecular Structure Analysis

The molecular structure of the compound would be expected to exhibit a high degree of stereochemistry due to the presence of multiple chiral centers. The spirocyclic nature of the molecule would also contribute to its three-dimensional conformation, potentially affecting its reactivity and interaction with biological targets. The synthesis of similar spirocyclic compounds has been reported, where the stereochemistry was carefully controlled .

Chemical Reactions Analysis

Oxazole-containing compounds can participate in various chemical reactions. For example, they can be used as ligands in enantioselective catalysis, as seen with C2-symmetric tetrahydrobi(oxazoles) . The oxazole moiety can also be involved in cross-dehydrogenative coupling reactions and can be functionalized at different positions to yield a variety of derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its oxazole rings and spirocyclic structure. Oxazoles are known for their heteroaromatic character, which can confer stability and electronic properties useful in medicinal chemistry . The spirocyclic elements would likely affect the compound's solubility and crystallinity, which are important factors in drug development and material science .

Scientific Research Applications

Electronic Structure Studies

Research involving similar oxazole derivatives, such as various mono- and bisoxazolines, has been conducted to understand their electronic structures. These studies, using photoelectron spectra and quantum chemical calculations, provide insights into the valence electronic structures of these compounds (Kovač et al., 1999).

Crystal Structure Analysis

The crystal structure of compounds related to the oxazole ring, such as 2-Methyl-1,1-diphenyl-2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-1-ol, has been analyzed, providing valuable information on their molecular arrangement and interactions (Jia et al., 2013).

Anticancer Activity

Oxazole derivatives have been synthesized and tested for anticancer properties. For instance, some compounds with a 5-methyl-2-[(un)substituted phenyl]-4-oxazole structure have shown strong inhibitory activities against certain cancer cell lines (Liu et al., 2009).

Corrosion Inhibition

Studies on oxazole derivatives like (4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)-methanol have demonstrated their potential as corrosion inhibitors, especially in metal preservation in harsh environments (Rahmani et al., 2018).

properties

CAS RN |

940880-69-3 |

|---|---|

Product Name |

(2R)-2-Phenyl-4-{(1S)-7'-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl}-2,5-dihydro-1,3-oxazole |

Molecular Formula |

C35H30N2O2 |

Molecular Weight |

510.6 |

IUPAC Name |

(2R)-2-phenyl-4-[(3S)-4'-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4-yl]-2,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C35H30N2O2/c1-3-9-23(10-4-1)29-21-39-34(36-29)28-16-8-14-25-18-20-35(32(25)28)19-17-24-13-7-15-27(31(24)35)30-22-38-33(37-30)26-11-5-2-6-12-26/h1-16,29,33H,17-22H2/t29-,33-,35+/m1/s1 |

InChI Key |

QSBJXOGJVXXJRA-DMOWINQSSA-N |

Isomeric SMILES |

C1C[C@]2(CCC3=C2C(=CC=C3)C4=N[C@H](CO4)C5=CC=CC=C5)C6=C1C=CC=C6C7=N[C@H](OC7)C8=CC=CC=C8 |

SMILES |

C1CC2(CCC3=C2C(=CC=C3)C4=NC(CO4)C5=CC=CC=C5)C6=C1C=CC=C6C7=NC(OC7)C8=CC=CC=C8 |

Canonical SMILES |

C1CC2(CCC3=C2C(=CC=C3)C4=NC(CO4)C5=CC=CC=C5)C6=C1C=CC=C6C7=NC(OC7)C8=CC=CC=C8 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-3-yl]-N-[(methoxyamino)methylidene]-2-methylbenzamide](/img/structure/B3030603.png)